molecular formula C7H8BrNOS B12071903 4-Bromo-2-(cyclopropylmethoxy)thiazole

4-Bromo-2-(cyclopropylmethoxy)thiazole

Cat. No.: B12071903
M. Wt: 234.12 g/mol
InChI Key: ISBOBUIPHRAJSW-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-1-(cyclopropylmethoxy)ethanone with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Another method involves the use of Lawesson’s reagent for the cyclization of α-amido-β-ketoesters to form thiazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized thiazole derivatives.

    Coupling Reactions: Biaryl thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(cyclopropylmethoxy)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group can influence the compound’s lipophilicity, steric properties, and overall reactivity, making it a valuable scaffold for the development of new chemical entities .

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)-1,3-thiazole

InChI

InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-3-5-1-2-5/h4-5H,1-3H2

InChI Key

ISBOBUIPHRAJSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=CS2)Br

Origin of Product

United States

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